molecular formula C7H11N3S B2606240 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole CAS No. 917383-06-3

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2606240
CAS No.: 917383-06-3
M. Wt: 169.25
InChI Key: DUJDGAJUWHLXDX-UHFFFAOYSA-N
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Description

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a cyclopropylmethylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylthiol with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopropylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is explored as a potential pesticide or herbicide owing to its bioactive properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The cyclopropylmethylthio group and the triazole ring play crucial roles in binding to these targets and disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole: Lacks the cyclopropylmethylthio group, making it less bioactive.

    3-(methylthio)-4-methyl-4H-1,2,4-triazole: Similar structure but with a simpler thio group, leading to different reactivity and applications.

    3-((cyclopropylmethyl)thio)-4H-1,2,4-triazole: Lacks the methyl group, which may affect its binding affinity and biological activity.

Uniqueness

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole is unique due to the presence of both the cyclopropylmethylthio group and the methyl group on the triazole ring. This combination enhances its chemical reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclopropylmethylsulfanyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-10-5-8-9-7(10)11-4-6-2-3-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJDGAJUWHLXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 4-methyl-4H-1,2,4-triazole-3-thiol (5.2 g, 45 mmol) in absolute ethanol (30 mL) under nitrogen was added (bromomethyl)cyclopropane (4.50 mL, 46 mmol). The reaction was stirred at room temperature for 24 h and then concentrated in vacuo. The residue was partitioned between ethyl acetate and sat aq. Na2CO3 solution. The layers were separated and the aqueous phase further extracted with ethyl acetate (×3). The combined organic extracts were dried (MgSO4) and concentrated to give the title compound as a colourless oil (4.795 g, 28 mmol). 1H NMR (500 MHz, CDCl3) δ (ppm) 8.14 (1H, s), 3.62 (3H, s), 3.17 (2H, d, J=7.3 Hz), 1.27-1.15 (1H, m), 0.63-0.59 (2H, m), 0.30-0.27 (2H, m); m/z (ES+) 170 (M+H).
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4.5 mL
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30 mL
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